methyl [6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate
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Overview
Description
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylcarbamimidamido group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction temperatures to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinone derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate include other dihydropyrimidinones and pyrimidine derivatives, such as:
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide .
Uniqueness
What sets methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino(anilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C14H15N5O3/c1-22-12(21)8-10-7-11(20)18-14(17-10)19-13(15)16-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H4,15,16,17,18,19,20) |
InChI Key |
MWTPCPRKXVJBQQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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